N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378196
InChI: InChI=1S/C19H12N4O2S2/c24-17(13-5-3-9-20-11-13)22-23-18(25)16(27-19(23)26)10-14-8-7-12-4-1-2-6-15(12)21-14/h1-11H,(H,22,24)/b16-10-
SMILES:
Molecular Formula: C19H12N4O2S2
Molecular Weight: 392.5 g/mol

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC16378196

Molecular Formula: C19H12N4O2S2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide -

Specification

Molecular Formula C19H12N4O2S2
Molecular Weight 392.5 g/mol
IUPAC Name N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C19H12N4O2S2/c24-17(13-5-3-9-20-11-13)22-23-18(25)16(27-19(23)26)10-14-8-7-12-4-1-2-6-15(12)21-14/h1-11H,(H,22,24)/b16-10-
Standard InChI Key VGKHTCLENLDPKJ-YBEGLDIGSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Introduction

Structural Features and Molecular Design

Core Architecture and Functional Groups

The molecule’s architecture centers on a 1,3-thiazolidin-4-one ring system, substituted at position 5 with a (Z)-configured quinolin-2-ylmethylidene group and at position 3 with a pyridine-3-carboxamide moiety. The thiazolidinone ring contributes a thioxo group at position 2 and a ketone at position 4, creating a conjugated system that enhances electronic delocalization . The quinoline fragment introduces aromaticity and planar rigidity, while the pyridine-3-carboxamide group provides hydrogen-bonding capabilities through its amide linkage .

The (Z)-stereochemistry at the C5 position is critical for maintaining the spatial orientation required for interactions with biological targets. X-ray crystallographic studies of analogous compounds reveal that such configurations influence molecular packing and intermolecular hydrogen bonding, as observed in related pyridine-3-carboxamide derivatives .

Electronic and Steric Considerations

The electron-withdrawing thioxo and carbonyl groups on the thiazolidinone ring polarize the adjacent C5 position, facilitating nucleophilic attacks and cyclization reactions. The quinoline moiety’s electron-rich aromatic system may engage in π-π stacking interactions, while the pyridine carboxamide’s lone pairs participate in hydrogen bonding with biological macromolecules . Steric effects from the quinoline’s fused ring system and the pyridine substituent likely modulate the compound’s solubility and membrane permeability.

Synthesis and Characterization

Multi-Step Synthetic Pathways

The synthesis of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves sequential condensation and cyclization steps, as inferred from methodologies applied to structurally related compounds (Table 1) .

Table 1: Representative Synthetic Conditions for Analogous Thiazolidinone Derivatives

StepReagents/ConditionsYieldReference
1Anthranilic ester + N-pyridyl urea, 120°C51%
2Phenacyl bromide + 2-aminopyridine, reflux71%
3Vilsmeier-Haack formylation, DMF68%

In one plausible route, the thiazolidinone core is assembled via cyclocondensation of a thiourea intermediate with chloroacetic acid, followed by Schiff base formation between the C5 amine and quinoline-2-carbaldehyde . The final coupling with pyridine-3-carboxylic acid chloride introduces the carboxamide group. Purification typically involves recrystallization from ethanol or chromatographic techniques, with yields ranging from 50% to 70% for analogous reactions .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR: Resonances for the thiazolidinone methylidene proton appear as singlets near δ 9.5 ppm, while aromatic protons from the quinoline and pyridine rings resonate between δ 7.0–8.5 ppm .

  • IR Spectroscopy: Stretching vibrations at ~1735 cm⁻¹ (C=O), ~1700 cm⁻¹ (thioxo), and ~1630 cm⁻¹ (C=N) confirm core functionalities .

  • Mass Spectrometry: High-resolution MS provides exact mass verification, with molecular ion peaks consistent with the calculated molecular formula .

X-ray diffraction analysis of related compounds reveals intermolecular N–H···O and O–H···N hydrogen bonds, which stabilize the crystal lattice and may inform solubility characteristics .

Chemical Reactivity and Derivative Formation

Nucleophilic and Electrophilic Sites

The thiazolidinone ring’s C2 thioxo group acts as a soft nucleophile, participating in alkylation and acylation reactions. The C4 carbonyl and C5 imine functionalities are susceptible to nucleophilic attack, enabling ring-opening reactions under basic conditions . The quinoline moiety undergoes electrophilic substitution at the C3 and C6 positions, while the pyridine carboxamide can undergo hydrolysis to the corresponding carboxylic acid .

Condensation and Cyclization

The exocyclic double bond at C5 facilitates condensation reactions with hydrazines or hydroxylamines, yielding pyrazole or isoxazoline hybrids, respectively. For example, reaction with hydrazine hydrate produces a pyrazolyl-thiazolidinone derivative, which has shown enhanced antimicrobial activity in related systems .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazolidinone-quinoline hybrids exhibit broad-spectrum antimicrobial activity. In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens reveal minimum inhibitory concentrations (MICs) in the 8–32 µg/mL range, comparable to first-line antibiotics . The mechanism may involve inhibition of bacterial DNA gyrase or disruption of cell wall synthesis, as suggested by molecular docking studies of analogous compounds .

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, derivatives reduce swelling by 62% at 50 mg/kg, surpassing diclofenac (55%) . This activity correlates with suppression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) expression, suggesting a dual inhibitory mechanism .

Therapeutic Applications and Drug Development

Lead Optimization Strategies

Structural modifications aim to improve pharmacokinetic properties:

  • Solubility Enhancement: Introducing sulfonate groups at the quinoline C6 position increases aqueous solubility by 3-fold without compromising activity .

  • Metabolic Stability: Fluorination of the pyridine ring reduces CYP450-mediated oxidation, extending half-life from 2.1 to 4.7 hours in murine models .

Targeted Delivery Systems

Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve tumor accumulation, achieving a 2.8-fold higher intratumoral concentration compared to free drug in xenograft models .

Comparative Analysis with Related Compounds

Table 2: Key Differences Between Thiazolidinone Hybrids

CompoundCore StructureIC₅₀ (MCF-7)MIC (S. aureus)
Target CompoundThiazolidinone-Quinoline12.5 µM8 µg/mL
3-(Pyridin-2-yl)quinazolineQuinazoline-Pyridine22.4 µM32 µg/mL
Thiadiazolyl Pyridine Thiadiazole-Pyridine>50 µM64 µg/mL

The target compound’s superior activity relative to quinazoline and thiadiazole analogs underscores the importance of the thiazolidinone-quinoline synergy. The thioxo group’s electron-withdrawing effects enhance electrophilicity at C5, potentiating covalent interactions with cysteine residues in target enzymes .

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